![molecular formula C16H21N3O B12823215 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a tetrahydropyrazolopyridine derivative with a methyl group at the 1-position and a 4-methylbenzyloxymethyl substituent at the 3-position. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological activity. The compound is primarily utilized as a building block in medicinal chemistry, particularly for targeting enzymes like pantothenate synthetase (Mycobacterium tuberculosis) and kinases (e.g., c-Met) . Its synthesis involves regioselective alkylation and cyclization steps, with purity levels up to 97% reported .
Preparation Methods
The synthesis of 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ketones.
Introduction of the Methylbenzyl Ether Group: This step involves the reaction of the pyrazolopyridine core with 4-methylbenzyl chloride in the presence of a base like potassium carbonate to form the ether linkage.
Methylation: The final step involves methylation of the nitrogen atom in the pyrazolopyridine ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on specific molecular targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Antimycobacterial Activity: Pantothenate Synthetase Inhibitors
The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in antitubercular agents. Comparative studies highlight:
Key Insights :
- Hydrophobic groups (e.g., tert-butyl, 4-methylbenzyl) at the 3-position significantly enhance pantothenate synthetase (PS) inhibition by improving hydrophobic interactions with the enzyme's active site .
- Polar or nonpolar substituents on the pyrazole ring reduce activity, likely due to steric hindrance or disrupted hydrogen bonding .
Antibacterial Activity: ESKAPE Pathogens
Pyrazolo[4,3-c]pyridines tagged with 5-nitrofuran warheads exhibit broad-spectrum antibacterial effects. Notable examples:
Key Insights :
- The 5-nitrofuran moiety is critical for redox-mediated bacterial cytotoxicity, while the pyrazolopyridine scaffold improves membrane permeability .
- Alkyl chains (e.g., 2-methoxyethyl) at the 1-position enhance solubility and bioavailability without compromising target binding .
Kinase Inhibition: c-Met and TLR7/8 Targets
The scaffold's rigidity and hydrogen-bonding capacity make it suitable for kinase inhibition:
Key Insights :
Biological Activity
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core. Its molecular formula is C17H24N2O, and it possesses various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antimicrobial properties. For instance, compounds with similar scaffolds have been shown to be effective against Mycobacterium tuberculosis and other pathogens. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival, such as pantothenate synthetase .
Anticancer Activity
The pyrazolo[4,3-c]pyridine derivatives have also been evaluated for anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is evidence that pyrazolo[4,3-c]pyridine compounds may possess neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors influencing signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or modulating antioxidant pathways, it can protect against cellular damage.
Case Studies
- Antitubercular Activity : A study conducted by Rao et al. explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against the H37Rv strain. The most active compounds showed IC50 values in the low micromolar range .
- Cancer Cell Line Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), derivatives of pyrazolo[4,3-c]pyridine exhibited IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways and activation of caspases 3 and 9 .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Range (µM) | Mechanism of Action |
---|---|---|---|
Antitubercular | M. tuberculosis | <10 | Enzyme inhibition |
Anticancer (HeLa) | HeLa | 10-30 | Apoptosis induction |
Anticancer (MCF-7) | MCF-7 | 15-25 | Caspase activation |
Neuroprotective | Neuronal cells | Not quantified | Oxidative stress reduction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and what key reaction conditions are required?
The synthesis typically involves multi-step procedures starting with functionalized pyrazolo-pyridine cores. For example, a general method for analogous pyrazolo[3,4-b]pyridin-6-ones uses ionic liquids (e.g., [bmim][BF4]) as reaction media to enhance yields and reduce reaction times. Key steps include:
- Condensation : Reacting aldehydes with ethyl cyanoacetate under reflux conditions to form intermediates.
- Cyclization : Using microwave-assisted heating or prolonged reflux (4–6 hours) to achieve ring closure.
- Functionalization : Introducing substituents like the 4-methylbenzyl ether group via nucleophilic substitution or coupling reactions .
Yields range from 70% to 85% depending on the solvent system and temperature .
Q. How can researchers characterize the purity and structural identity of this compound using analytical techniques?
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) in gradient elution .
- TLC : Silica gel plates with chloroform/methanol (9:1) can monitor reaction progress.
- NMR : 1H NMR (400 MHz, DMSO-d6) is critical for confirming substituent positions, particularly the methyl and benzyloxy groups. Key signals include δ 2.35 (s, 3H, CH3) and δ 4.50 (s, 2H, OCH2) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~354.18) .
Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental workflows?
- Melting Point : Analogous pyrazolo-pyridines exhibit melting points between 200–220°C, though exact values depend on crystallinity and substituents .
- Solubility : Moderately soluble in DMSO and dichloromethane but poorly soluble in water. Pre-formulation studies may require co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the tetrahydro-pyridine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the tetrahydro-pyrazole core during synthesis?
- Solvent Selection : Ionic liquids (e.g., [bmim][BF4]) enhance reaction efficiency by stabilizing intermediates via hydrogen bonding. Alternatives like DMF or THF may require higher temperatures (80–100°C) .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups with >90% regioselectivity. Use 5 mol% Pd(PPh3)4 and K2CO3 as base .
- Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields .
Q. What strategies are effective for analyzing the hydrolytic stability of the benzyloxy-methyl substituent under physiological conditions?
- Kinetic Studies : Monitor degradation in PBS (pH 7.4) at 37°C using HPLC. The half-life (t1/2) of similar ether-linked groups ranges from 12–48 hours, depending on steric hindrance .
- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free alcohols or carboxylic acids). Adjust buffer pH to 5.0–6.0 to mimic lysosomal conditions for targeted drug delivery studies .
Q. How can impurity profiles be managed during scale-up synthesis, and what analytical methods detect critical process-related impurities?
- Impurity Identification : Common impurities include des-methyl analogs (due to incomplete alkylation) or oxidized pyridine rings. LC-MS and 13C NMR are essential for structural elucidation .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 65:35) to isolate the target compound from byproducts .
- Regulatory Compliance : Follow ICH Q3A guidelines, ensuring impurities are <0.15% for early-phase trials. Accelerated stability studies (40°C/75% RH for 6 months) validate shelf-life .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C16H21N3O/c1-12-3-5-13(6-4-12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15/h3-6,17H,7-11H2,1-2H3 |
InChI Key |
GQWRPAXRPFBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=NN(C3=C2CNCC3)C |
Origin of Product |
United States |
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